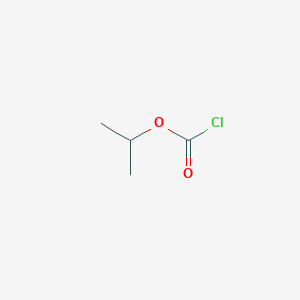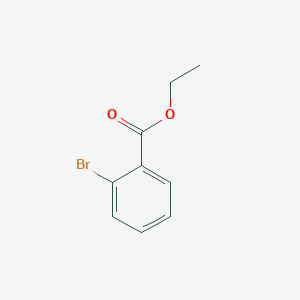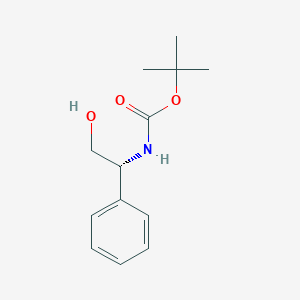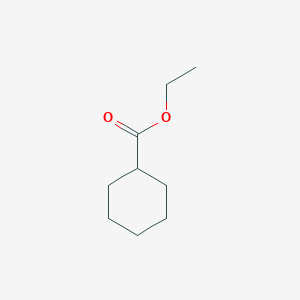
5-Methoxy-2-nitrophenol
Vue d'ensemble
Description
5-Methoxy-2-nitrophenol is a chemical compound with the molecular formula C7H7NO4 . It is also known by the name 2-Methoxy-5-nitrophenol .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-nitrophenol consists of a benzene ring substituted with a methoxy group (CH3O-) and a nitro group (NO2) at positions 5 and 2, respectively . The molecular weight of this compound is 169.13 Da .Physical And Chemical Properties Analysis
5-Methoxy-2-nitrophenol has a density of 1.4±0.1 g/cm3, a boiling point of 297.4±20.0 °C at 760 mmHg, and a melting point of 92-94 °C . It has a molar refractivity of 41.4±0.3 cm3, and its molar volume is 123.7±3.0 cm3 .Applications De Recherche Scientifique
Chemical Properties
“5-Methoxy-2-nitrophenol” is a chemical compound with the molecular formula C7H7NO4 . It appears as a yellow powder or crystals . It is sold by Thermo Scientific Chemicals and is 98% pure .
Biosynthesis
The biosynthesis of “5-Methoxy-2-nitrophenol” (5M2NP) has been studied in maize tissues . It was found that the accumulation of 5M2NP in damaged maize tissues is contingent upon a functional benzoxazinoid biosynthesis pathway . Labeling experiments demonstrated that 5M2NP is derived from DIMBOA .
Role in Plant Defense
5M2NP plays a significant role in plant defense against herbivores . Physiological doses of exogenous 5M2NP increased the wound-induced expression of defense genes and emission of terpenoids . Additionally, 5M2NP exhibited antibiotic and antixenotic activities towards both generalist and specialist herbivores in nano- to micromolar quantities .
Defense Modulator
Apart from acting as a direct defense, 5M2NP can also act as a defense modulator . This means it can enhance the plant’s overall defense response when under attack by herbivores .
Breakdown Product
5M2NP is a secondary metabolite breakdown product . This means it is produced during the breakdown or metabolism of another compound. In this case, it is produced from the breakdown of DIMBOA .
Synthesis of Other Compounds
5-Methyl-2-nitrophenol, a similar compound, has been used in the synthesis of 3-methoxy-4-nitrotoluene . Although not directly about 5-Methoxy-2-nitrophenol, this suggests potential uses of 5-Methoxy-2-nitrophenol in the synthesis of other organic compounds.
Mécanisme D'action
Target of Action
The primary target of 5-Methoxy-2-nitrophenol (5M2NP) is the defense mechanism of maize plants . It plays a crucial role in the plant’s defense against herbivores .
Mode of Action
5M2NP interacts with its target by acting as a direct defense and a defense modulator . It increases the wound-induced expression of defense genes and emission of terpenoids . This compound exhibits antibiotic and antixenotic activities towards both generalist and specialist herbivores .
Biochemical Pathways
5M2NP is a secondary metabolite breakdown product that accumulates in damaged maize tissues . Its accumulation upon tissue disruption is contingent upon a functional benzoxazinoid biosynthesis pathway . Labeling experiments demonstrated that 5M2NP is derived from DIMBOA .
Pharmacokinetics
It is known that physiological doses of exogenous 5m2np can increase the wound-induced expression of defense genes and emission of terpenoids .
Result of Action
The action of 5M2NP results in increased defense responses in maize plants. It enhances the expression of defense genes and the emission of terpenoids . Additionally, it exhibits antibiotic and antixenotic activities towards herbivores .
Action Environment
The action of 5M2NP is influenced by environmental factors such as tissue disruption in maize plants . Its accumulation and subsequent defensive action are triggered when the plant tissues are damaged .
Propriétés
IUPAC Name |
5-methoxy-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTULWPODYLFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277212 | |
| Record name | 5-Methoxy-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-nitrophenol | |
CAS RN |
704-14-3 | |
| Record name | 5-Methoxy-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-2-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methoxy-2-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ53BN6LHX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 5-Methoxy-2-nitrophenol (5M2NP)?
A1: 5-Methoxy-2-nitrophenol (5M2NP) is a breakdown product of benzoxazinoids, a class of defensive compounds found in maize and other grasses. Research has shown that 5M2NP plays a crucial role in maize defense against herbivorous insects. []
Q2: How does 5M2NP contribute to maize defense?
A2: 5M2NP exhibits a dual function in maize defense. Firstly, it acts as a direct defense mechanism by displaying antibiotic and antixenotic activities against both generalist and specialist herbivores. [] This means it can inhibit microbial growth and deter insects from feeding on the plant. Secondly, 5M2NP acts as a defense modulator. When applied to wounded maize leaves, it enhances the expression of defense-related genes and increases the emission of volatile organic compounds, specifically terpenoids. [] These volatiles can attract natural enemies of herbivores, further bolstering the plant's defense.
Q3: How is 5M2NP synthesized in maize?
A3: 5M2NP is derived from DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), a key benzoxazinoid in maize. [] The exact biochemical pathway from DIMBOA to 5M2NP is still being elucidated, but research suggests that it involves several enzymatic steps. []
Q4: What is the significance of understanding 5M2NP biosynthesis?
A4: Understanding the biosynthesis of 5M2NP could pave the way for developing new strategies to enhance crop protection. For example, manipulating the benzoxazinoid pathway in maize or other crops could lead to increased production of 5M2NP, potentially enhancing their resistance to insect pests. [] This could reduce reliance on synthetic pesticides, benefiting both the environment and human health.
Q5: Are there alternative synthesis routes for 5-Methoxy-2-nitrophenol?
A5: Yes, besides its natural production in plants, 5-Methoxy-2-nitrophenol can be synthesized chemically. One method involves the synthesis and reduction of 5-methoxy-2-nitrophenol, followed by fusion of the resulting amine hydrochloride with urea. [] This method provides a way to produce 5M2NP for research purposes, allowing for further investigation into its properties and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)




![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)





![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
